Cas no 2679809-62-0 (benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate)

Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate is a synthetic organic compound with potential applications in pharmaceutical research. It exhibits unique structural features that may contribute to its efficacy as a ligand or intermediate in chemical synthesis. The compound's stereochemistry and functional groups offer versatility for various chemical transformations, making it a valuable tool in medicinal chemistry.
benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate structure
2679809-62-0 structure
Product Name:benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate
CAS No:2679809-62-0
MF:C16H16FNO2
MW:273.302147865295
CID:6083209
PubChem ID:165918565
Update Time:2025-06-20

benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2679809-62-0
    • benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate
    • EN300-28283975
    • Inchi: 1S/C16H16FNO2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)/t15-/m0/s1
    • InChI Key: FIZHGRALDXXMQC-HNNXBMFYSA-N
    • SMILES: FC[C@@H](C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 273.11650692g/mol
  • Monoisotopic Mass: 273.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.3Ų

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Additional information on benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate

Introduction to Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate (CAS No. 2679809-62-0)

Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate, a compound with the chemical formula C17H17FO2N, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its benzyl moiety and the presence of a fluoro group, which are key structural features that contribute to its unique chemical properties and potential biological activities. The CAS number 2679809-62-0 uniquely identifies this substance, ensuring precise classification and reference in scientific literature and industrial applications.

The synthesis of Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate involves a series of well-defined chemical reactions that highlight the importance of stereochemistry in pharmaceutical development. The (1R)-configuration of the fluoroethyl group is particularly noteworthy, as it influences the compound's interactions with biological targets. This stereochemical specificity is a critical factor in drug design, often determining the efficacy and selectivity of a therapeutic agent.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. The fluoro group in Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate contributes to these desirable properties, making it a valuable scaffold for further derivatization and exploration. Researchers have been leveraging this compound as a building block in the synthesis of novel pharmaceuticals, particularly in the quest for more effective treatments for neurological and inflammatory disorders.

The benzyl moiety in the compound also plays a crucial role in its chemical behavior. Benzyl groups are frequently used in medicinal chemistry due to their ability to enhance lipophilicity and improve membrane permeability. This characteristic makes Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate a promising candidate for oral administration and systemic delivery.

Recent studies have demonstrated the potential of Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate in modulating enzyme activity and receptor binding. For instance, preliminary research suggests that this compound may interact with specific enzymes involved in pain signaling pathways, offering a novel approach to developing non-opioid analgesics. Additionally, its structural features make it a suitable candidate for investigating mechanisms related to neuroinflammation, which is implicated in various neurological conditions.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of fluorinated carbamates. These compounds have shown promise in preclinical studies for their ability to inhibit key enzymes and receptors associated with diseases such as cancer and autoimmune disorders. Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate is being evaluated in several research programs aimed at identifying new drug candidates with improved pharmacokinetic profiles.

The synthetic pathways for producing Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate have been optimized to ensure high yield and purity. Advanced techniques such as chiral resolution and catalytic asymmetric synthesis have been employed to achieve the desired stereochemical configuration. These methods not only enhance the efficiency of production but also ensure that the final product meets stringent quality standards required for pharmaceutical applications.

In conclusion, Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate (CAS No. 2679809-62-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the benzyl group and the fluoro moiety, make it a versatile scaffold for developing novel therapeutic agents. Ongoing research continues to uncover its potential applications in treating various diseases, particularly those involving enzyme inhibition and receptor modulation. As our understanding of drug design evolves, compounds like Benzyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate are poised to play a crucial role in shaping future medical treatments.

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